Brd4-BD1/2-IN-2 -

Brd4-BD1/2-IN-2

Catalog Number: EVT-12544836
CAS Number:
Molecular Formula: C30H33N5O4
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brd4-BD1/2-IN-2 is a compound designed to inhibit the bromodomain-containing protein 4, specifically targeting its bromodomains 1 and 2. Bromodomain-containing protein 4 plays a crucial role in various cellular processes, including transcriptional regulation and cell cycle progression, making it a significant target for therapeutic intervention in diseases such as cancer. The compound has garnered attention due to its potential to modulate the activity of bromodomain proteins, which are implicated in numerous malignancies.

Source and Classification

Brd4-BD1/2-IN-2 is classified as a small molecule inhibitor and is part of a broader category of compounds known as bromodomain inhibitors. These inhibitors are specifically designed to disrupt the interaction between bromodomains and acetylated lysine residues, which is essential for the recognition of histone modifications involved in gene expression regulation. The development of Brd4-BD1/2-IN-2 has been supported by various studies that explore its binding affinity, structural characteristics, and biological activity against BRD4.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brd4-BD1/2-IN-2 typically involves multiple steps, including the design of precursor molecules followed by chemical modifications to enhance potency and selectivity. Techniques such as molecular docking and structure-activity relationship studies are employed to optimize the compound's structure for better interaction with the BRD4 target.

  1. Molecular Docking: This computational technique predicts how the compound binds to the BRD4 bromodomains by simulating interactions at the molecular level.
  2. Chemical Modifications: Variations in functional groups are systematically introduced to assess their impact on binding affinity and inhibitory activity.
  3. Synthesis Pathway: The synthesis often begins with commercially available starting materials, followed by reactions such as coupling, cyclization, or functional group transformations to yield the final product.
Molecular Structure Analysis

Structure and Data

Brd4-BD1/2-IN-2 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the BRD4 protein. The crystal structures of BRD4 in complex with various inhibitors have provided insights into how Brd4-BD1/2-IN-2 might fit into the binding pocket of the bromodomains.

  • Molecular Formula: The exact molecular formula can vary based on specific modifications made during synthesis.
  • Binding Affinity: Studies have shown that Brd4-BD1/2-IN-2 exhibits high binding affinity (typically measured in nanomolar ranges) towards BRD4, indicating effective inhibition.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing Brd4-BD1/2-IN-2 include:

  1. Nucleophilic Substitution: This reaction type is often employed to introduce new functional groups onto the core structure.
  2. Coupling Reactions: These reactions are crucial for forming key linkages within the molecule that enhance its biological activity.
  3. Deprotection Steps: Protecting groups used during synthesis must be removed at specific stages to reveal active sites necessary for binding.
Mechanism of Action

Process and Data

Brd4-BD1/2-IN-2 exerts its effects by competitively inhibiting the binding of acetylated lysines to the bromodomains of BRD4. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival.

  • Binding Dynamics: The compound's binding dynamics have been studied using techniques like molecular dynamics simulations, which reveal how it interacts with key amino acids within the bromodomain's binding pocket.
  • Key Residues: Amino acids such as Gln78, Trp81, and Ile146 are critical for stabilizing the inhibitor within the active site, enhancing its effectiveness.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brd4-BD1/2-IN-2 possesses several notable physical and chemical properties:

  • Solubility: The compound’s solubility in various solvents is assessed to determine its suitability for biological assays.
  • Stability: Stability studies under different pH levels and temperatures help ascertain its shelf-life and usability in laboratory settings.
  • Melting Point: Characterization techniques such as differential scanning calorimetry may be employed to determine thermal properties.

These properties influence not only how Brd4-BD1/2-IN-2 can be used in research but also its potential as a therapeutic agent.

Applications

Scientific Uses

Brd4-BD1/2-IN-2 serves multiple scientific purposes:

  1. Cancer Research: Its primary application lies in oncology, where it is studied for its ability to inhibit tumor growth by targeting BRD4.
  2. Epigenetic Studies: Researchers utilize this compound to explore epigenetic regulation mechanisms mediated by bromodomains.
  3. Drug Development: As a lead compound, Brd4-BD1/2-IN-2 provides insights into designing more potent inhibitors that could lead to new cancer therapies.

Properties

Product Name

Brd4-BD1/2-IN-2

IUPAC Name

4-[5-(2,6-dimethylphenoxy)-2-(2-hydroxy-2-methylpropyl)indazol-6-yl]-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Molecular Formula

C30H33N5O4

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C30H33N5O4/c1-7-31-28(36)24-13-21-22(15-34(6)29(37)26(21)32-24)20-12-23-19(14-35(33-23)16-30(4,5)38)11-25(20)39-27-17(2)9-8-10-18(27)3/h8-15,32,38H,7,16H2,1-6H3,(H,31,36)

InChI Key

MWCRMAMBVBLWNT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=CC4=NN(C=C4C=C3OC5=C(C=CC=C5C)C)CC(C)(C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.